Methylatropine nitrate

Descripción general

Descripción

Es un derivado de la belladona y fue introducido por la compañía Bayer en 1902 bajo el nombre comercial Eumydrin para su uso como midriático para dilatar la pupila durante los exámenes oftalmológicos . Debido a su naturaleza altamente polar, penetra menos fácilmente en el sistema nervioso central en comparación con la atropina, lo que lo hace útil para tratar afecciones como el espasmo pilórico en bebés .

Métodos De Preparación

El nitrato de metilatropina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de la atropina con yoduro de metilo para formar metilatropina, que luego se convierte en su sal de nitrato reaccionando con ácido nítrico . Las condiciones de reacción suelen implicar temperaturas controladas y solventes específicos para garantizar un alto rendimiento y pureza.

Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando rutas de reacción similares pero con condiciones optimizadas para la escalabilidad y la rentabilidad. El proceso incluye pasos de purificación rigurosos para garantizar que el producto final cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

El nitrato de metilatropina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a sus formas precursoras.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo nitrato puede ser reemplazado por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Methylatropine nitrate is characterized by its high polarity, which restricts its ability to cross the blood-brain barrier. This property allows it to exert peripheral effects without significant central nervous system (CNS) involvement. Its primary applications include:

- Relief of Pyloric Spasms : Commonly used in pediatrics to alleviate pyloric spasms in infants due to its peripheral action .

- Management of Cardiac Arrhythmias : It competes with acetylcholine at muscarinic receptors, making it useful in treating certain cardiac arrhythmias by modulating vagal tone .

- Ophthalmic Uses : Historically employed as a mydriatic agent for pupil dilation during ophthalmic examinations .

Gastrointestinal Disorders

This compound has been utilized for managing gastrointestinal disorders, particularly in infants. Its effectiveness in relieving pyloric spasms has been documented in clinical settings.

| Application | Dosage | Population | Study Reference |

|---|---|---|---|

| Pyloric Spasm Relief | 0.4 mg 6 times/day | Infants (n=1) | |

| Paralytic Ileus | 2.5 mL once/day | Infants (n=1) |

Cardiac Arrhythmias

In studies involving animal models, this compound has demonstrated efficacy in managing cardiac arrhythmias by blocking parasympathetic signaling.

Case Study 1: Pediatric Use

A study involving a two-month-old male infant with pyloric spasm demonstrated the successful application of this compound at a dosage of 0.4 mg administered six times daily. The treatment resulted in significant symptom relief without notable side effects, underscoring its safety profile in pediatric populations .

Case Study 2: Cardiac Research

In a controlled experiment on rats, the administration of this compound was shown to block increases in cardiac vagal activity induced by stress-related factors. This study highlighted its potential role in managing stress-induced cardiac responses .

Mecanismo De Acción

El nitrato de metilatropina ejerce sus efectos antagonizando los receptores muscarínicos de acetilcolina. Bloquea la acción de la acetilcolina en estos receptores, evitando que el sistema nervioso parasimpático ejerza sus efectos. Esto lleva a un aumento de la frecuencia cardíaca, una reducción de la salivación y una dilatación de las pupilas . Los objetivos moleculares incluyen varios subtipos de receptores muscarínicos, y las vías involucradas están relacionadas principalmente con la inhibición de la señalización parasimpática .

Comparación Con Compuestos Similares

El nitrato de metilatropina es similar a otros alcaloides tropánicos como la atropina, la escopolamina y la homatropina. Es único debido a su estructura de amonio cuaternario, que lo hace más polar y menos propenso a cruzar la barrera hematoencefálica . Esta propiedad lo hace particularmente útil para dirigirse a los receptores muscarínicos periféricos sin afectar el sistema nervioso central.

Compuestos similares

Atropina: Una amina terciaria con propiedades antagonistas muscarínicas similares pero que puede cruzar la barrera hematoencefálica.

Escopolamina: Otro alcaloide tropánico con efectos en el sistema nervioso central.

Homatropina: Un derivado de la atropina con usos similares pero propiedades farmacocinéticas diferentes.

Actividad Biológica

Methylatropine nitrate, a quaternary ammonium salt derived from atropine, is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. Its unique pharmacological properties make it a valuable compound in various therapeutic applications, particularly in managing peripheral effects without central nervous system penetration. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its high polarity, which restricts its ability to cross the blood-brain barrier. This property differentiates it from other anticholinergic agents like atropine, allowing for targeted peripheral action. The primary mechanism involves blocking muscarinic receptors in various tissues, leading to effects such as reduced salivation, increased heart rate, and mydriasis (pupil dilation) .

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Peripheral Muscarinic Effects : It targets the bladder and respiratory tract, effectively blocking parasympathetic signaling. This action is particularly beneficial in treating conditions like urinary incontinence and asthma .

- Cardiac Effects : Studies indicate that methylatropine can facilitate cardiac vagal activity by blocking certain receptors involved in heart rate modulation . This effect has implications for managing stress-induced cardiac responses.

- Gastrointestinal Activity : The compound has been used to relieve pyloric spasms in infants due to its peripheral action on smooth muscle .

Table 1: Summary of Clinical Observations

In a study involving infants with pyloric spasms, this compound was administered at a dose of 0.8 mg multiple times orally, resulting in significant relief from symptoms . In canine models, administration of 3.2 mg/kg led to observable increases in heart rate and reductions in salivation, confirming its anticholinergic properties .

Behavioral Studies

Research conducted on rats demonstrated that methylatropine did not significantly alter behavior compared to saline controls when tested for conditioned responses. However, it was noted that higher doses of competing anticholinergics like scopolamine had more pronounced effects on behavior . This suggests that while methylatropine has peripheral effects, its influence on central nervous system behavior is minimal.

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, some adverse effects have been reported:

Propiedades

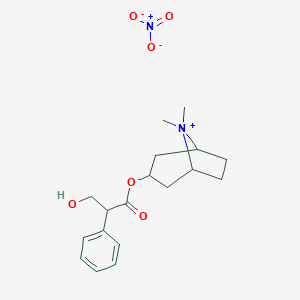

IUPAC Name |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1/t14-,15+,16?,17?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDVJZNVOSNSHF-ZNHDNBJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045543 | |

| Record name | Methylatropine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52-88-0 | |

| Record name | Methylatropine nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, (3-endo)-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylatropine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atropine methonitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLATROPINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48D9J47K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methylatropine nitrate is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. [, , , , , ] This blockade affects various physiological processes, particularly those regulated by the parasympathetic nervous system. For instance, it can induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, [] and influence heart rate by modulating vagal activity. [, , ] At high doses, this compound can also exhibit ganglionic blocking properties, affecting both sympathetic and parasympathetic ganglia. [] This ganglionic blockade contributes to its complex effects on heart rate, particularly the transient decrease followed by slow recovery observed at high doses. []

ANone: While the provided research excerpts don't delve into the detailed spectroscopic data of this compound, they primarily focus on its pharmacological properties and its use as a tool in physiological studies. To get the specific structural information, you could refer to chemical databases like PubChem or ChemSpider.

A: Both this compound and atropine sulfate are muscarinic antagonists, but they exhibit different potencies and durations of action. [, ] Research suggests that this compound, at high doses (3 mg/kg), can produce long-lasting muscarinic blockade. [] The studies used both drugs to investigate their effects on heart rate and ganglionic transmission, finding comparable qualitative effects but potential differences in potency and time course. []

A: While not directly addressed in the provided excerpts, other research indicates that muscarinic antagonists like this compound can influence dopamine turnover, particularly in the context of interactions with cholinomimetic drugs. [] Studies in rats demonstrate that this compound can attenuate the increase in dopamine turnover induced by oxotremorine, a muscarinic agonist. [] This suggests an interplay between cholinergic and dopaminergic systems in the brain.

A: One study explored the combined effects of this compound and trihexyphenidyl, an anticholinergic drug, on dopamine turnover in rats. [] They found that this compound could partially block the trihexyphenidyl-induced increase in dopamine turnover, suggesting a complex interaction between these drugs and the cholinergic system.

A: The provided research employed a variety of in vivo and in vitro techniques. [, , , ] In vivo studies involved administering this compound to conscious and anesthetized dogs [, ] and rats [] to investigate its effects on heart rate, blood pressure, and dopamine turnover. In vitro studies used isolated tissues, such as canine right atria and stellate ganglia, to directly examine the drug's effects on cardiac muscle and autonomic ganglia. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.